REACTION_CXSMILES
|
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.[I:7][CH2:8][CH2:9][OH:10].C1(C)C=CC(S(O)(=O)=O)=CC=1>CCOCC>[I:7][CH2:8][CH2:9][O:10][CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2][O:1]1
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
ICCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Type
|
CUSTOM
|
Details
|
The solution was then stirred for 1 h at 5°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Solid K2CO3Mallinckrodt, 5 g) was then added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
the resulting suspension stirred an additional 1 h at RT
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The reaction was then filtered
|
Type
|
WASH
|
Details
|
the remaining solid washed with Et2O (1 L)
|
Type
|
CONCENTRATION
|
Details
|
concentrated rotary
|
Type
|
CUSTOM
|
Details
|
evaporation (in a flask washed with 1% NEt3 in H2O)
|
Type
|
CUSTOM
|
Details
|
The crude 2-(2-iodoethoxy)-tetrahydro-2-H-pyran (~100 g, 68.9%) was used without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |